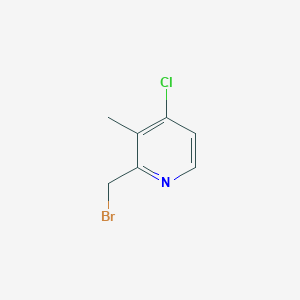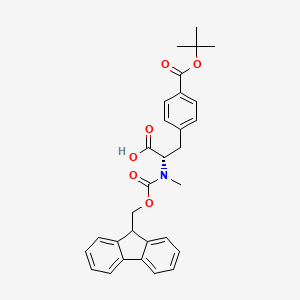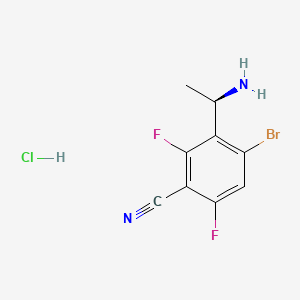
Boc-Ile-Aib-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Ile-Aib-OH, also known as N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-2-methylpropanoic acid, is a compound used in peptide synthesis. It is a derivative of isoleucine and aminoisobutyric acid, both of which are amino acids. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ile-Aib-OH typically involves the coupling of Boc-protected isoleucine with aminoisobutyric acid. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of peptide bond formation efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Ile-Aib-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Amidation Reactions: The compound can form amide bonds with other amino acids or peptides, facilitated by coupling reagents.
Hydrolysis: The ester bond in the compound can be hydrolyzed under basic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Amidation: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane.
Hydrolysis: Sodium hydroxide in methanol.
Major Products Formed
Deprotection: Isoleucyl-2-methylpropanoic acid.
Amidation: Peptides with extended chains.
Hydrolysis: Free amino acids and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Boc-Ile-Aib-OH has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the design of peptide-based drugs, particularly those that require resistance to enzymatic degradation.
Biological Studies: It is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Material Science: The compound is used in the development of peptide-based materials for nanotechnology and biotechnology applications.
Wirkmechanismus
The mechanism of action of Boc-Ile-Aib-OH primarily involves its role as a building block in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in further peptide bond formation. The compound’s resistance to enzymatic degradation is due to the presence of the aminoisobutyric acid moiety, which is not easily recognized by proteolytic enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Ala-OH: N-[(1,1-dimethylethoxy)carbonyl]-L-alanine.
Boc-Val-OH: N-[(1,1-dimethylethoxy)carbonyl]-L-valine.
Boc-Leu-OH: N-[(1,1-dimethylethoxy)carbonyl]-L-leucine.
Uniqueness
Boc-Ile-Aib-OH is unique due to the presence of the aminoisobutyric acid moiety, which provides steric hindrance and resistance to enzymatic degradation. This makes it particularly useful in the design of peptide-based drugs that require stability in biological systems .
Eigenschaften
Molekularformel |
C15H28N2O5 |
|---|---|
Molekulargewicht |
316.39 g/mol |
IUPAC-Name |
2-methyl-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H28N2O5/c1-8-9(2)10(16-13(21)22-14(3,4)5)11(18)17-15(6,7)12(19)20/h9-10H,8H2,1-7H3,(H,16,21)(H,17,18)(H,19,20) |
InChI-Schlüssel |
VEQFPJJCYYGOTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C)(C)C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


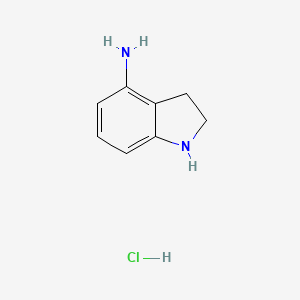


![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13652881.png)
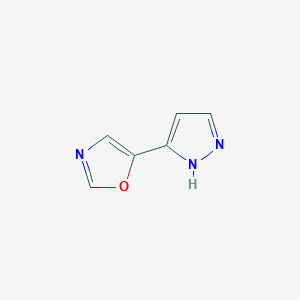
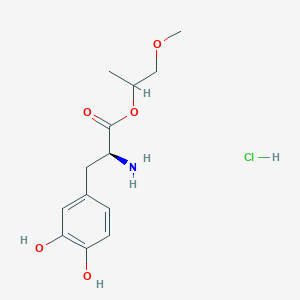
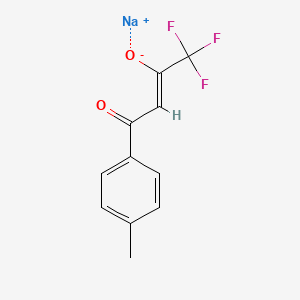

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-iodo-7-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-](/img/structure/B13652907.png)
![4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride](/img/structure/B13652917.png)

